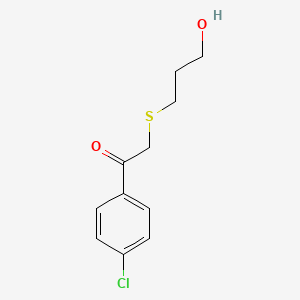
3,4-Methylenedioxyphenylacetic acid, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a 2-(1,3-dioxaindan-5-yl)acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate typically involves the esterification of 2-(1,3-dioxaindan-5-yl)acetic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Formation of 2-(1,3-dioxaindan-5-yl)acetic acid.
Reduction: Formation of 2-(1,3-dioxaindan-5-yl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for studying the metabolism of esters in living organisms.
Medicine: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate has potential applications in drug development. Its ester moiety can be modified to create prodrugs that improve the bioavailability and pharmacokinetic properties of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that cleave ester bonds. The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Propan-2-yl acetate: A simpler ester with similar reactivity but lacking the 1,3-dioxaindan moiety.
2-(1,3-Dioxaindan-5-yl)acetic acid: The parent acid of the ester, which can be used to synthesize the ester.
1-(1,3-Dioxaindan-5-yl)propan-2-ol: A related alcohol that shares the 1,3-dioxaindan moiety.
Uniqueness: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate is unique due to the presence of both the propan-2-yl group and the 1,3-dioxaindan moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for specific interactions with enzymes and other molecular targets, enhancing its utility in scientific research and industrial processes.
Propriétés
Numéro CAS |
143284-63-3 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
propan-2-yl 2-(1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-12(13)6-9-3-4-10-11(5-9)15-7-14-10/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
PNGCJNRFEJPSJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)



![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)





